4-[(2-Methylpropyl)sulfanyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methylpropyl)sulfanyl]piperidine is an organic compound with the molecular formula C₉H₁₉NS It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylpropyl)sulfanyl]piperidine typically involves the reaction of piperidine with 2-methylpropylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylpropyl)sulfanyl]piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, sodium hydride or potassium carbonate as bases, dimethylformamide as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-[(2-Methylpropyl)sulfanyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents for treating diseases such as cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2-Methylpropyl)sulfanyl]piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its piperidine ring and sulfanyl group. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine with a wide range of applications in organic synthesis and medicinal chemistry.
Piperine: An alkaloid found in black pepper, known for its bioavailability-enhancing properties and potential therapeutic effects.
Uniqueness
4-[(2-Methylpropyl)sulfanyl]piperidine is unique due to the presence of the 2-methylpropylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with simpler piperidine derivatives. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C9H19NS |
---|---|
Molecular Weight |
173.32 g/mol |
IUPAC Name |
4-(2-methylpropylsulfanyl)piperidine |
InChI |
InChI=1S/C9H19NS/c1-8(2)7-11-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
LNUATSKNVFBPKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.